molecular formula C7H14O2 B073757 4-Allyloxy-1-butanol CAS No. 1471-15-4

4-Allyloxy-1-butanol

Cat. No. B073757
CAS RN: 1471-15-4
M. Wt: 130.18 g/mol
InChI Key: CTDRAOLVEHKAAZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds like 4-Allyloxy-1-butanol often involves complex chemical processes. For instance, the reductive cascade cyclization of but-3-enyl but-3-enoates, mediated by allylSmBr/HMPA/CuCl2·2H2O, is a method used to construct structurally interesting bridged bicyclic tertiary alcohols, yielding products like 2-(2-hydroxyethyl)bicyclo[2.1.1]hexan-1-ols with good yields and excellent diastereoselectivity (Shen et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Allyloxy-1-butanol can be characterized using various spectroscopic techniques. For example, the butyrate derivatives of allyl 2-acetyl-3-(phenylamino)butanoate and 1,3-dioxane derivatives were analyzed using FTIR, 1H NMR, and 13C NMR spectroscopy, along with single crystal X-ray diffraction (Jebas et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving compounds like 4-Allyloxy-1-butanol are often complex. For example, the epoxidation of 1,4-bis(allyloxy)butane by hydrogen peroxide under phase transfer catalysis and transition metal salts was studied to determine the most advantageous conditions for epoxidation, including temperature, reaction time, and the type of catalyst (Kaczmarczyk et al., 2006).

Physical Properties Analysis

The physical properties of compounds like 4-Allyloxy-1-butanol can be studied through various experimental setups. Research on similar compounds like n-butanol, which shares structural similarities with 4-Allyloxy-1-butanol, provides insights into the properties of aliphatic saturated alcohols (Lee et al., 2008).

Chemical Properties Analysis

Analyzing the chemical properties of 4-Allyloxy-1-butanol involves understanding its reactivity and stability under different conditions. Studies on similar compounds, like the catalytic condensation of cis-2-butene-1,4-diol, can provide insights into the reactivity and potential applications of alcohols with similar structures (Kiesewetter et al., 2011).

Scientific Research Applications

  • Butanol Production and Biofuel Applications : 4-Allyloxy-1-butanol, as a butanol derivative, is significant in the context of butanol production by clostridia. Butanol itself is a potential fuel or fuel additive and is used in chemical synthesis and as a solvent in various industries. Advances in biotechnology have renewed interest in fermentative butanol production (Lee et al., 2008).

  • Combustion and Kinetic Studies : Research on the combustion properties of butanol isomers, including 1-butanol, is relevant to understanding the combustion chemistry of linear and branched alcohols like 4-Allyloxy-1-butanol. These studies are crucial for developing bio-derived alternatives for conventional petroleum-derived fuels (Sarathy et al., 2012).

  • Natural Product Synthesis and Biological Activities : 2-Allyloxyphenol, related to 4-Allyloxy-1-butanol, was identified as a natural product from a marine actinobacterium. It showed antimicrobial and antioxidant properties, suggesting potential applications as a food preservative and oral disinfectant (Arumugam et al., 2010).

  • Chemical Synthesis and Catalysis : The epoxidation of 1,4-bis(allyloxy)butane by hydrogen peroxide using phase transfer catalysis is a significant reaction in organic synthesis. This process is evaluated in terms of conversion and yield, highlighting the applicability of 4-Allyloxy-1-butanol derivatives in chemical synthesis (Kaczmarczyk et al., 2006).

  • Material Science and Polymer Chemistry : The synthesis of α,α′‐heterobifunctionalized polymers containing aldehyde and allyloxy functional groups using initiators derived from 4-Allyloxy-1-butanol showcases its utility in creating advanced materials. These polymers have potential applications in various fields, including coatings and adhesives (Sane et al., 2013).

  • Atmospheric Chemistry and Environmental Studies : The study of the OH-initiated oxidation of 1-butanol in air is relevant for understanding the environmental impact and atmospheric behavior of 4-Allyloxy-1-butanol. This research helps in assessing the environmental footprint of alcohol-based fuels (Cavalli et al., 2002).

properties

IUPAC Name

4-prop-2-enoxybutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-2-6-9-7-4-3-5-8/h2,8H,1,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTDRAOLVEHKAAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80460769
Record name 4-allyloxy-1-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80460769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Allyloxy-1-butanol

CAS RN

1471-15-4
Record name 4-allyloxy-1-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80460769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(prop-2-en-1-yloxy)butan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A reaction was performed by the procedure of Example 1, except for using 1,4-butanediol instead of 1-octanol and using allyl acetate in an amount of 10 mmol. The reaction mixture was analyzed by gas chromatography to find that 3-(4-allyloxy-butoxy)-propene and 4-allyloxy-1-butanol were formed in yields of 78% and 6%, respectively.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
JV Crivello, B Yang, WG Kim - Journal of Polymer Science Part …, 1995 - Wiley Online Library
… g (70% yield) of 4-allyloxy-1-butanol. 'H-NMR (200 MHz, CDCl,): 6 (ppm) 1.63 (m, 4H, -Cb-); … Isomerization of the 4-allyloxy-1-butanol [eq. (5)] proceeds smoothly in a mixture of …
Number of citations: 33 onlinelibrary.wiley.com
WG Kim, HK Ahn, HW Lee, SH Kim, JV Crivello - Optical materials, 2003 - Elsevier
… Isomerization of the 4-allyloxy-1-butanol proceeds smoothly in a mixture of potassium-t-buthoxide and DMSO to give almost exclusively the Z isomer. The allyl epoxy precusor was …
Number of citations: 27 www.sciencedirect.com
JV Crivello, BO Yang, WG Kim - Journal of Macromolecular …, 1996 - Taylor & Francis
… was removed on rotary evaporator giving 101 g (70% yield) of 4-allyloxy- 1 -butanol. … 4-Allyloxy-1-butanol (30 g, 0.23 mol), potassium t-butoxide (51.7 g, 0.46 mol), and dimethyl …
Number of citations: 17 www.tandfonline.com
I Kadota, M Kawada, V Gevorgyan… - The Journal of Organic …, 1997 - ACS Publications
The intramolecular cyclization of simple acyclic (γ-alkoxyallyl)stannane aldehydes 1, 2, and 12−15 was investigated to elucidate the relationship between the geometry of the double …
Number of citations: 44 pubs.acs.org

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